N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and acetamide groups play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: Similar structure with a bromine atom instead of a formyl group.
N-(3-Fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine: Contains a fluorobenzyl group and imidazole moiety.
N4-(3-Methyl-1H-indazol-6-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Features a pyrimidine ring and trimethoxyphenyl group.
Uniqueness
N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide is unique due to the presence of both formyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
184579-91-7 |
---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(3-formyl-1-methylindazol-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(16)12-8-3-4-9-10(6-15)13-14(2)11(9)5-8/h3-6H,1-2H3,(H,12,16) |
InChI Key |
GRYXWXSQJGSUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NN2C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.